2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is a synthetic analog of adenosine. This compound is known for its unique structure, which includes a bromine atom at the 2’ position and an imide group between the beta and gamma phosphates. It has been utilized in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid typically involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes bromination at the 2’ position to introduce the bromine atom. This is followed by phosphorylation to attach the triphosphate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2’ position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve mild temperatures and neutral to slightly basic pH.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are often used under physiological conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 2’ position.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid has several scientific research applications:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving nucleotide binding and hydrolysis.
Molecular Biology: Employed in the study of DNA and RNA synthesis and repair processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid involves its interaction with nucleotide-binding enzymes. The bromine atom and the imide group confer unique binding properties, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine 5’-triphosphate: Lacks the bromine atom and imide group, resulting in different binding properties and reactivity.
2’-Fluoro-2’-deoxyadenosine 5’-triphosphate: Contains a fluorine atom instead of bromine, leading to distinct chemical and biological behavior.
Uniqueness
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is unique due to its specific structural modifications, which confer unique binding and reactivity properties. These modifications make it a valuable tool in biochemical and molecular biology research .
Eigenschaften
Molekularformel |
C10H16BrN6O11P3 |
---|---|
Molekulargewicht |
569.09 g/mol |
IUPAC-Name |
[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16BrN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1 |
InChI-Schlüssel |
GLCRVGHVCJLAHS-QYYRPYCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.